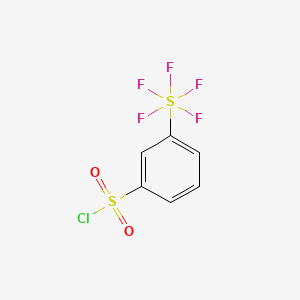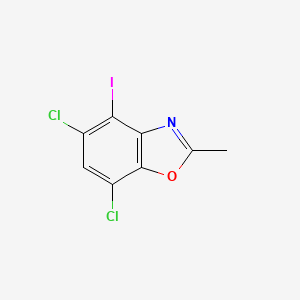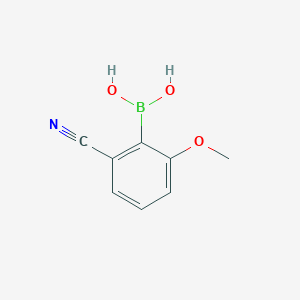
2-Cyano-6-methoxyphenylboronic Acid
Vue d'ensemble
Description
2-Cyano-6-methoxyphenylboronic Acid is a chemical compound with the CAS Number: 1164100-85-9. It has a molecular weight of 176.97 . The compound is solid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cyano-6-methoxyphenylboronic acid. The InChI code for this compound is 1S/C8H8BNO3/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,11-12H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyano-6-methoxyphenylboronic Acid are not available, boronic acids, in general, are known to be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Catalytic Reactions and Organic Synthesis :
- Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes are significant for producing substituted indenones or indanones, and even benzotropone, highlighting its role in organic synthesis (Miura & Murakami, 2005).
- The synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst demonstrates the compound's utility in greener and more efficient chemical synthesis methodologies (Zolfigol et al., 2013).
Material Science and Chemistry :
- In material science, the study of boronic acids, including variants of 2-Cyano-6-methoxyphenylboronic Acid, in the design and synthesis of supramolecular assemblies is significant. These assemblies are formed due to hydrogen bonds between hetero N-atoms and boronic acid groups (Pedireddi & Seethalekshmi, 2004).
- Exploring the fluorescence quenching mechanism in boronic acid derivatives using Stern-Volmer kinetics contributes to the understanding of their properties in various applications, including sensing and imaging (Geethanjali, Nagaraja, & Melavanki, 2015).
Biological Applications :
- Synthesis of diboronic acid-based fluorescent probes for sensitive detection of glucose in aqueous media and biological matrices demonstrates the potential of such compounds in biomedical diagnostics (Wang et al., 2021).
- The functionalization of detonation nanodiamond with aminophenylboronic acid for the specific capture of glycoproteins from protein mixtures illustrates its utility in proteomics research (Yeap, Tan, & Loh, 2008).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
(2-cyano-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO3/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYMDXIGOJTJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1OC)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-6-methoxyphenylboronic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid](/img/structure/B1425883.png)
![(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1425885.png)
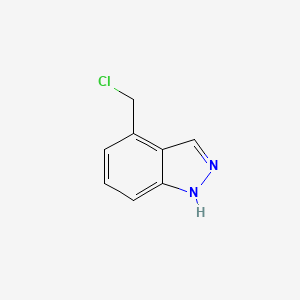
![7-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B1425888.png)
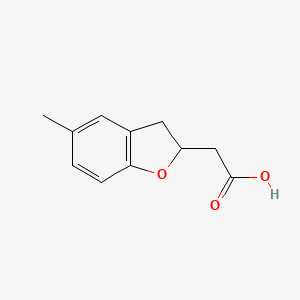
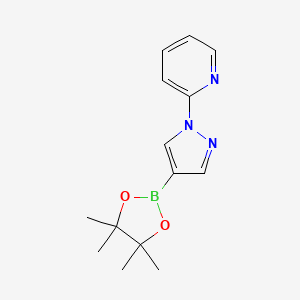
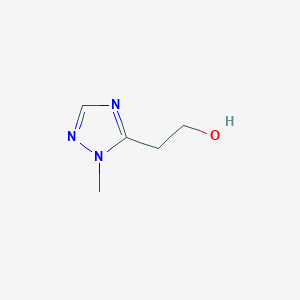
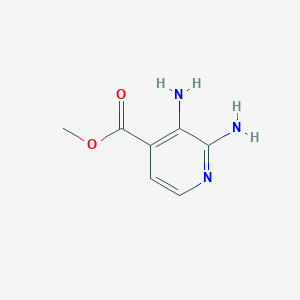
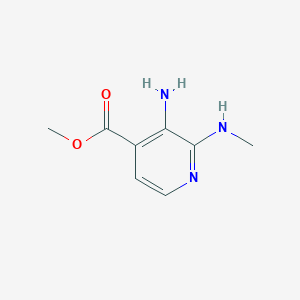
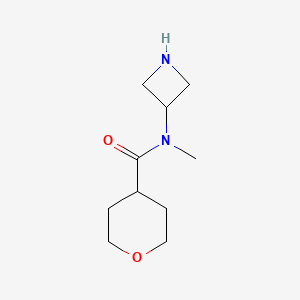
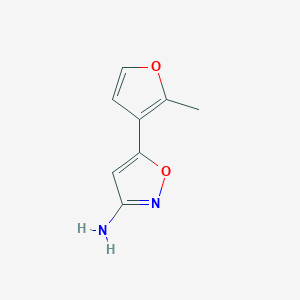
![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1425900.png)
